molecular formula C8H18Cl2N2 B1591857 1-(Cyclopropylmethyl)piperazine diHydrochloride CAS No. 373608-42-5

1-(Cyclopropylmethyl)piperazine diHydrochloride

Cat. No. B1591857
M. Wt: 213.15 g/mol
InChI Key: XOERBUIHFQNXBA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperazine diHydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 . It is a solid substance with a molecular weight of 213.146 g/mol . This compound is often used in research and development .


Synthesis Analysis

The synthesis of 1-(Cyclopropylmethyl)piperazine diHydrochloride involves the treatment of a compound with HCl in DCM/MeOH, yielding the desired compound, which is isolated as the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylmethyl)piperazine diHydrochloride is represented by the InChI Key XOERBUIHFQNXBA-UHFFFAOYSA-N . The compound has a mono-isotopic mass of 212.084702 Da .


Physical And Chemical Properties Analysis

1-(Cyclopropylmethyl)piperazine diHydrochloride is a solid substance . It has a molecular weight of 213.15 g/mol . The compound has a refractive index of n20/D 1.489 and a density of 0.943 g/mL at 25 °C .

Scientific Research Applications

Therapeutic and Diagnostic Applications

  • σ Receptor Ligand Analogues : Novel analogues of σ receptor ligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, were developed with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology. These analogues exhibit significant affinity for σ(1) and σ(2) receptors, indicating their utility in targeting tumor cells and possibly in positron emission tomography (PET) radiotracing (Abate et al., 2011).

Chemical and Pharmaceutical Research

  • Crystal Structure Analysis : The crystal and molecular structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride was determined, providing insights into its chemical properties and potential for further pharmaceutical development (Dung et al., 1987).
  • Antibacterial Quinolones : Research into 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, which include various substituted piperazines, demonstrated enhanced antibacterial properties, highlighting the versatility of piperazine derivatives in medicinal chemistry (Miyamoto et al., 1990).

Novel Psychoactive Substances

  • Psychoactive Effects : Studies on 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), a novel psychoactive substance, explored its availability, use, desired and unwanted effects. This substance, available over the Internet, has opioid-like effects, suggesting potential applications and risks associated with its use (Siddiqi et al., 2015).

Anticancer and Antituberculosis Compounds

  • Synthesis and Biological Evaluation : A study on the synthesis and biological evaluation of novel derivatives, including 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, showed significant anticancer and antituberculosis activities. These findings underscore the therapeutic potential of such derivatives in treating infectious diseases and cancer (Mallikarjuna et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264b), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(cyclopropylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOERBUIHFQNXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593429
Record name 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)piperazine diHydrochloride

CAS RN

373608-42-5
Record name 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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